An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. While this specific derivative is not extensively documented in publicly available literature, this whitepaper, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.
Core Compound Identification
The hydrochloride salt of the target compound is identified by the following CAS number:
| Compound Name | CAS Number |
| 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 1260879-95-5 |
Strategic Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical first step. Several methodologies have been reported for the construction of this scaffold, with the Pictet-Spengler reaction and cobalt-catalyzed [2+2+2] cyclizations being notable examples.[1][2] The choice of synthetic route will depend on the available starting materials and desired scale.
A plausible and efficient approach involves a multi-step synthesis starting from readily available pyridine derivatives. This strategy offers versatility for introducing various substituents on the naphthyridine ring system.
Proposed Synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Leveraging established methods for the synthesis of the core scaffold, a targeted synthesis for the 3-chloro derivative can be devised. The following protocol is a scientifically sound and practical approach for laboratory-scale synthesis.
Step 1: Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
A robust method for the synthesis of the core scaffold involves the Pictet-Spengler reaction of a suitably substituted pyridinylethylamine.[1]
Protocol:
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Preparation of the Pyridinylethylamine Precursor: Synthesize the necessary pyridinylethylamine derivative from a commercially available substituted pyridine. This may involve steps such as lithiation followed by reaction with an appropriate electrophile to introduce the ethylamine side chain.
-
Pictet-Spengler Cyclization: React the pyridinylethylamine with an aldehyde or ketone under acidic conditions to facilitate the cyclization and formation of the tetrahydro-1,6-naphthyridine ring system.
-
Purification: Purify the resulting scaffold using column chromatography or recrystallization to obtain the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.
Step 2: Regioselective Chlorination
The introduction of a chlorine atom at the 3-position of the naphthyridine ring can be achieved through electrophilic chlorination. The electron-rich nature of the pyridine ring directs the substitution.
Protocol:
-
Reaction Setup: Dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in a suitable inert solvent such as dichloromethane or chloroform.
-
Chlorinating Agent: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Physicochemical and Spectroscopic Profile
| Property | Estimated Value |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DCM, Chloroform, and Methanol |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. Aliphatic protons of the tetrahydro-pyridine ring expected between 2.5-4.0 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of 120-160 ppm. Aliphatic carbons expected between 20-50 ppm. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ ion at m/z 169.05 |
Potential Applications in Drug Discovery
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its pharmacokinetic profile and target binding affinity.
Potential Therapeutic Areas:
-
Antiviral Agents: Derivatives of the tetrahydro-1,6-naphthyridine scaffold have been investigated as inhibitors of HIV-1 integrase.[6]
-
Anti-inflammatory Agents: The core structure is present in potent inverse agonists of the retinoid-related orphan receptor γt (RORγt), a key target in autoimmune diseases.[1]
-
Antituberculosis Agents: Libraries based on this scaffold have yielded lead compounds with activity against Mycobacterium tuberculosis.[5]
The 3-chloro substituent can serve as a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
While 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a sparsely documented compound, this technical guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for the core scaffold and regioselective chlorination techniques, researchers can confidently access this molecule for further investigation. Its structural similarity to biologically active compounds makes it a promising candidate for exploration in various drug discovery programs. This guide serves as a valuable resource for scientists and researchers aiming to explore the chemical space and therapeutic potential of novel naphthyridine derivatives.
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